molecular formula C8H12OS B7869829 1-(5-Methyl-2-thienyl)-1-propanol CAS No. 132706-15-1

1-(5-Methyl-2-thienyl)-1-propanol

Cat. No.: B7869829
CAS No.: 132706-15-1
M. Wt: 156.25 g/mol
InChI Key: VRGMFMZEASMTIW-UHFFFAOYSA-N
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Description

1-(5-Methyl-2-thienyl)-1-propanol is an organic compound belonging to the class of alcohols It features a thiophene ring substituted with a methyl group at the 5-position and a propanol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Methyl-2-thienyl)-1-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(5-Methyl-2-thienyl)-1-propanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high-pressure hydrogen gas. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-2-thienyl)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 1-(5-Methyl-2-thienyl)-1-propanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form 1-(5-Methyl-2-thienyl)-1-propane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride derivative.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: 1-(5-Methyl-2-thienyl)-1-propanone.

    Reduction: 1-(5-Methyl-2-thienyl)-1-propane.

    Substitution: 1-(5-Methyl-2-thienyl)-1-chloropropane.

Scientific Research Applications

1-(5-Methyl-2-thienyl)-1-propanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various thiophene derivatives and other heterocyclic compounds.

    Biology: The compound is used in the study of thiophene-based molecules’ biological activities, including their potential as antimicrobial and antifungal agents.

    Medicine: Research explores its potential as a building block for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 1-(5-Methyl-2-thienyl)-1-propanol exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The thiophene ring’s electron-rich nature allows it to participate in various biochemical pathways, potentially affecting cellular signaling and metabolic processes.

Comparison with Similar Compounds

    1-(2-Thienyl)-1-propanol: Similar structure but lacks the methyl group at the 5-position.

    1-(5-Methyl-2-furyl)-1-propanol: Contains a furan ring instead of a thiophene ring.

    1-(5-Methyl-2-thienyl)-1-butanol: Similar structure but with a butanol group instead of a propanol group.

Uniqueness: 1-(5-Methyl-2-thienyl)-1-propanol is unique due to the presence of both a thiophene ring and a propanol group, which confer specific electronic and steric properties

Properties

IUPAC Name

1-(5-methylthiophen-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12OS/c1-3-7(9)8-5-4-6(2)10-8/h4-5,7,9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGMFMZEASMTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(S1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201290517
Record name α-Ethyl-5-methyl-2-thiophenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132706-15-1
Record name α-Ethyl-5-methyl-2-thiophenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132706-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Ethyl-5-methyl-2-thiophenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Butyllithium in hexane (1.5M; 35.6 ml) was added dropwise at room temperature under nitrogen to a solution of 2-methylthiophene (5.0 g) in dry THF (50 ml). After stirring for 2.25 h, oxetane (4.42 g) in dry THF (15 ml) was added dropwise and stirring continued for 22.5 h. Saturated ammonium chloride solution (200 ml) was added and the mixture extracted with diethyl ether (3×200 ml), dried and evaporated in vacuo to give an oil. Purification by FCC on silica gel with cyclohexane-diethyl ether (1:1) as eluent gave the title compound as a pale orange oil (1.4 g). T.l.c. (cyclohexane-diethyl ether 1:1) Rf 0.31.
Quantity
0 (± 1) mol
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5 g
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35.6 mL
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50 mL
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solvent
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4.42 g
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15 mL
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200 mL
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Synthesis routes and methods II

Procedure details

5-Methyl-2-thiophenecarboxaldehyde (10.0 g) is dissolved in THF and cooled to -78° C. To that solution is added ethyl magnesium bromide (1M in hexane; 80 cc) dropwise over several minutes. The cooling bath is removed and the reaction allowed to equilbrate to room temperature. The reaction is quenched by adding a saturated solution of NH4Cl. The reaction is extracted with ether, dried and evaporated to yield the title product as an almost colorless oil.
Quantity
10 g
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80 mL
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